Increased Lipophilicity (cLogP) and Reduced Hydrogen-Bond Donor Count Relative to Primary Amine and N-Methyl Analogs
The N-tert-butyl substitution on the benzylamine scaffold increases lipophilicity and reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to the primary amine analog 3-chloro-4-fluorobenzylamine (CAS 72235-56-4). The primary amine analog has a measured LogP of 2.64 and two HBDs , while N-tert-butylbenzylamine (the des-halogen scaffold analog) has a measured LogP of 2.75–2.90 . The addition of the 3-Cl-4-F substitution pattern to the tert-butylbenzylamine core is predicted to further elevate LogP into the ~3.2–3.5 range, based on the +0.45 to +0.65 LogP contribution of the chloro-fluoro substitution pattern . By contrast, the N-methyl analog (CAS 381236-43-7) is predicted to have a substantially lower cLogP (~2.3–2.5) owing to its smaller N-alkyl substituent. The reduced HBD count (1 vs. 2) and elevated LogP of the target compound are quantitatively meaningful for passive membrane permeability and CNS penetration potential in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | Predicted LogP ~3.2–3.5; HBD count = 1 (secondary amine); MW = 215.69 |
| Comparator Or Baseline | Primary amine analog (CAS 72235-56-4): Measured LogP = 2.64; HBD = 2; MW = 159.59. N-methyl analog (CAS 381236-43-7): Predicted LogP ~2.3–2.5; HBD = 1; MW = 173.62. |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 vs. primary amine; ≈ +0.7 to +1.2 vs. N-methyl analog. ΔHBD = −1 vs. primary amine. |
| Conditions | LogP values from experimental octanol-water partition (primary amine) and predicted from fragmental methods (target and N-methyl analog). HBD count per standard drug-likeness rules. |
Why This Matters
Higher LogP and reduced HBD count generally correlate with improved passive membrane permeability, which is critical when selecting a benzylamine building block for CNS-penetrant or orally bioavailable drug candidates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. HBD count and LogP as key parameters in the Rule of Five for predicting oral absorption. View Source
